![molecular formula C12H17BN4O2 B14903055 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a dioxaborolane group. It is used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dioxaborolane Group: This step often involves the use of boronic acids or boronate esters in the presence of catalysts such as palladium.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the dioxaborolane group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in organic synthesis to form complex molecules.
Ligand Design: Utilized in the design of ligands for catalysis.
Biology:
Bioconjugation: Used to attach biomolecules to surfaces or other molecules.
Drug Development: Investigated for its potential in developing new pharmaceuticals.
Medicine:
Diagnostic Tools: Potential use in the development of diagnostic agents.
Therapeutics: Explored for its role in targeted drug delivery systems.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other atoms, making it a versatile reagent in organic synthesis. The compound can also interact with biological molecules, potentially affecting molecular pathways and targets involved in disease processes.
相似化合物的比较
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Comparison:
- Structural Differences: While these compounds share the dioxaborolane group, they differ in their core structures, which affects their reactivity and applications.
- Reactivity: The presence of different functional groups in the core structure can influence the types of reactions they undergo and their efficiency in those reactions.
- Applications: Each compound has unique applications based on its structure. For example, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in different coupling reactions compared to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H17BN4O2 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC 名称 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17BN4O2/c1-11(2)12(3,4)19-13(18-11)7-5-15-10-8(7)9(14)16-6-17-10/h5-6H,1-4H3,(H3,14,15,16,17) |
InChI 键 |
GHTVEJPSJUYXED-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=NC=NC(=C23)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


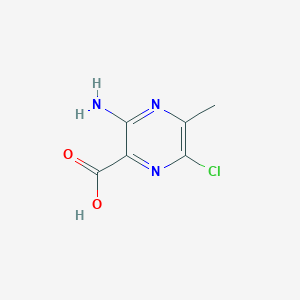
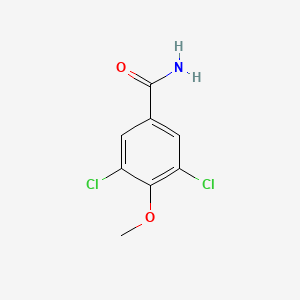
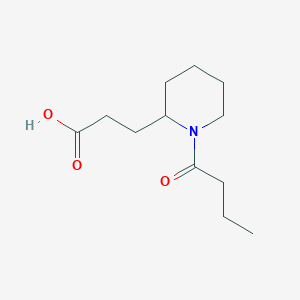
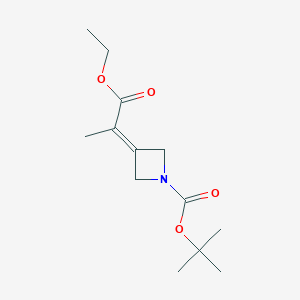
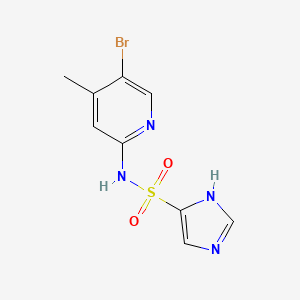
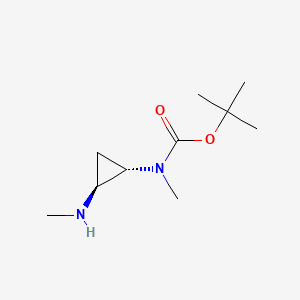
![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
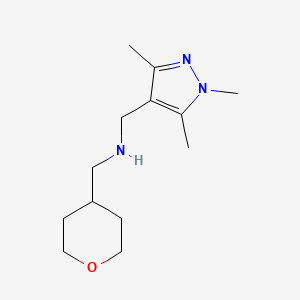



![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
